Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethylsulfonyl group attached to an ethyl ester of pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate typically involves the esterification of pentanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters.
Scientific Research Applications
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. This can affect its interactions with enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.
The uniqueness of this compound lies in the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters.
Properties
CAS No. |
109684-05-1 |
---|---|
Molecular Formula |
C8H13F3O5S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)pentanoate |
InChI |
InChI=1S/C8H13F3O5S/c1-3-5-6(7(12)15-4-2)16-17(13,14)8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
QQGABBCSGGJCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.